Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
Description
X-ray Diffraction Studies of Quinoline Core Planarity
The quinoline nucleus in ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-, demonstrates near-perfect planarity, with a root-mean-square (r.m.s.) deviation of 0.023 Å from the mean plane defined by its non-hydrogen atoms. This planar configuration is critical for maintaining π-π stacking interactions in the solid state. Single-crystal X-ray diffraction (SCXRD) data collected at 100 K using Mo Kα radiation (λ = 0.71073 Å) confirmed a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 10.3105 Å, b = 12.8882 Å, c = 11.7968 Å, and β = 93.367°. The calculated density of 1.402 Mg·m⁻³ aligns with expectations for halogenated aromatic compounds.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 1564.90 ų |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature | 100 K |
The planar quinoline core facilitates efficient intermolecular interactions, as evidenced by the absence of significant buckling in the heterocyclic ring. This structural rigidity contrasts with non-planar quinoline derivatives, where steric hindrance disrupts crystallographic order.
Torsional Geometry of Acetyl and Chlorophenyl Substituents
The acetyl group at position 3 and the 2-chlorophenyl substituent at position 4 exhibit pronounced torsional deviations from the quinoline plane. SCXRD analysis revealed a C1–C2–C11–O1 torsion angle of -78.27° for the acetyl group, while the 2-chlorophenyl group displayed a C2–C3–C13–C14 torsion angle of 110.11°. These distortions arise from steric clashes between the methyl group at position 2 and the adjacent substituents.
Table 2: Torsion Angles of Key Substituents
| Substituent | Torsion Angle (°) |
|---|---|
| Acetyl (C1–C2–C11–O1) | -78.27 |
| 2-Chlorophenyl (C2–C3–C13–C14) | 110.11 |
The acetyl oxygen and benzene-bound chlorine atom occupy opposite sides of the molecular plane, creating a dipole moment that influences solubility and crystallization behavior. This torsional strain contrasts with less substituted quinoline analogs, where substituents often align coplanar with the aromatic system.
Dihedral Angle Relationships Between Functional Groups
A dihedral angle of 58.01° separates the mean planes of the acetyl and 2-chlorophenyl groups, as determined by least-squares plane calculations. This angular relationship optimizes intermolecular contacts while minimizing van der Waals repulsions. The chlorine atom (Cl2) participates in a Cl⋯O interaction [3.0508 Å] with the acetyl oxygen of a symmetry-related molecule, forming a two-dimensional network in the (1 0 1) plane.
Table 3: Intermolecular Interaction Metrics
| Interaction Type | Distance (Å) |
|---|---|
| Cl⋯O | 3.0508 |
| C–H⋯O | 2.50–2.60 |
Properties
CAS No. |
729569-97-5 |
|---|---|
Molecular Formula |
C18H13Cl2NO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3 |
InChI Key |
ZZEOLDYINYSEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The final step involves the acetylation of the quinoline derivative using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone typically involves large-scale batch or continuous processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-. The compound has been tested against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the compound exhibits promising antibacterial activity, which could be further developed into therapeutic agents for treating drug-resistant infections .
Pharmacological Properties
The structural features of this compound suggest potential pharmacological applications. The planar quinoline ring system allows for interactions with biological targets, which is crucial for drug design. Research indicates that modifications to the quinoline structure can enhance its efficacy against specific pathogens . The presence of chlorine atoms may also contribute to increased lipophilicity, facilitating better membrane penetration and bioavailability.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- has been explored through various methodologies. One notable method involves the reaction of substituted azido lactams with acetylacetone under acidic conditions, yielding high-purity products . This synthetic versatility allows for the production of derivatives with tailored properties for specific applications.
Reactivity Studies
In addition to its synthesis, the reactivity of this compound has been investigated in multicomponent reactions. These reactions have shown that Ethanone can participate in complex formation with activated alkynes, leading to novel compounds that may possess enhanced biological activities . Such findings open avenues for developing new materials and bioactive molecules.
Material Science
Crystal Structure Analysis
The crystal structure of Ethanone has been characterized using X-ray diffraction techniques. The analysis reveals a two-dimensional arrangement of molecules stabilized by C—H⋯O interactions and Cl⋯O contacts . Understanding the crystallography of this compound is essential for predicting its behavior in solid-state applications and can inform the design of new materials with desired properties.
Potential in Nanotechnology
Given its unique chemical structure, Ethanone may also find applications in nanotechnology. Research into quinoline derivatives suggests their utility as precursors for nanomaterials or as agents in drug delivery systems due to their ability to form stable complexes with metals or other nanoparticles . This area remains largely unexplored but presents significant potential for future research.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related quinoline-based ethanones:
Key Observations:
Substituent Complexity: The target compound has a bulky 2-chlorophenyl group at the 4-position, which sterically hinders interactions compared to simpler analogs like 1-(2-chlorophenyl)ethanone .
Crystallographic Differences: The target compound’s monoclinic packing contrasts with the triclinic system of the methoxy analog, suggesting divergent solubility and stability profiles . Halogen bonding (Cl···O) in the target compound is absent in non-chlorinated analogs, which may influence its reactivity and intermolecular interactions .
Synthetic Routes: The target compound is synthesized via multi-step halogenation and acetylation, whereas propenone derivatives (e.g., C₂₅H₁₆ClNO₂) are prepared via Claisen-Schmidt condensations .
Pharmacological Potential: While the target compound’s bioactivity is underexplored, its chlorine substituents align with known pharmacophores in antimalarial (e.g., chloroquine) and anticancer quinolines . The propenone derivative (C₂₅H₁₆ClNO₂) has extended conjugation, a feature linked to enhanced antimicrobial activity in similar compounds .
Research Findings and Implications
- Crystallography : The target compound’s Cl···O interaction (3.115 Å) is shorter than typical van der Waals radii (3.27 Å), suggesting significant halogen bonding . This could be leveraged in designing materials with tailored solid-state properties.
- Structure-Activity Relationships (SAR): The 2-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogs, a hypothesis supported by studies on methyl-substituted quinolines .
- Synthetic Challenges : The steric bulk of the 2-chlorophenyl group complicates regioselective functionalization, necessitating optimized catalytic conditions for derivatization .
Biological Activity
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- (CAS Number: 729569-97-5), is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- has the molecular formula and features a quinoline ring system. The compound's structural characteristics include:
- Planar quinoline ring system : The quinoline nucleus exhibits minimal deviation from planarity, which is crucial for its biological interactions.
- Substituents : The presence of chloro and methyl groups on the quinoline enhances its reactivity and potential biological activity .
Antimicrobial Properties
Research indicates that Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- exhibits notable antimicrobial activity. A study evaluating various quinoline derivatives found that compounds similar to Ethanone showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups (like chlorine) enhances antimicrobial efficacy .
| Microorganism | Inhibition Percentage | Reference |
|---|---|---|
| Staphylococcus aureus | Up to 104.2% | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Up to 85% |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to Ethanone were tested against multiple bacterial strains using the disc diffusion method. Compounds with similar structural features exhibited moderate to high activity against both bacterial and fungal strains, indicating the potential of Ethanone as an antimicrobial agent .
- Anticancer Potential : Research focused on quinoline derivatives has highlighted their ability to induce apoptosis in cancer cells. For instance, compounds with similar structural motifs were found to significantly reduce cell viability in breast cancer cell lines through the activation of caspases, suggesting a pathway for potential therapeutic applications .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how is purity ensured?
The compound is synthesized via Mannich reactions using (2-Amino-5-chlorophenyl)(phenyl)methanone and diethyl malonate under catalytic piperidine at 453 K. Reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the crude product is extracted with ethyl acetate and purified via silica-gel column chromatography (petroleum ether/ethyl acetate eluent). Single crystals are obtained by recrystallization from ethyl acetate. Purity is validated by TLC, consistent melting points, and X-ray diffraction .
Q. What crystallographic parameters define the molecular structure, and how are they determined?
X-ray diffraction reveals a monoclinic P2₁/n space group with the following unit cell parameters:
| Parameter | Value |
|---|---|
| (Å) | 10.3105 (6) |
| (Å) | 12.8882 (7) |
| (Å) | 11.7968 (7) |
| (°) | 93.367 (1) |
| (ų) | 1564.90 (16) |
| 4 |
Data collection at 100 K using MoKα radiation ( Å) ensures high-resolution structural determination. SHELXL refines the structure with H-atoms placed via riding models ( Å), validated using -factors () and electron density maps .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?
Graph set analysis (Etter’s methodology) categorizes hydrogen bonds into motifs (e.g., chains, rings). For this compound, analyze interactions using software like Mercury or CrystalExplorer. Key steps:
Q. What strategies resolve data contradictions during crystallographic refinement?
Discrepancies in electron density maps are addressed by:
- Testing alternate occupancy models for disordered atoms (e.g., Cl substituents).
- Applying anisotropic displacement parameters for heavy atoms (Cl, O).
- Using SHELXL’s TWIN and BASF commands to manage twinning.
- Cross-validating with Hirshfeld surface analysis to detect weak interactions.
The ADDSYM algorithm checks for missed symmetry elements .
Q. How is conformational flexibility of the quinoline core assessed?
Torsion angles between the quinoline ring and substituents are calculated from atomic coordinates. For example:
- Dihedral angle between the quinoline plane and 2-chlorophenyl group: .
- Compare with DFT-optimized geometries (e.g., B3LYP/6-311G(d,p)) to quantify deviations and assess intramolecular strain.
Steric interactions (e.g., methyl group at C2) are analyzed using molecular mechanics (MMFF94 force field) .
Q. What spectroscopic and computational methods complement crystallography?
- Solid-state NMR : Correlates crystallographic symmetry with chemical shift equivalence (e.g., shifts for carbonyl groups).
- DFT calculations : Optimize gas-phase geometry and compute electrostatic potential surfaces to predict reactivity.
- Hirshfeld surfaces : Visualize intermolecular contacts (e.g., ClH interactions) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
